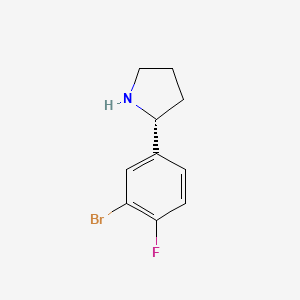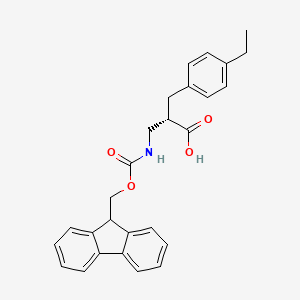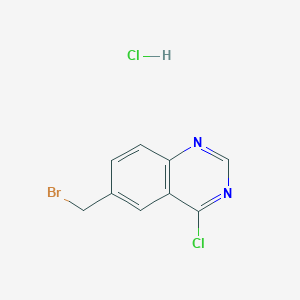
Methyl 1-benzyl-3-formyl-1h-indazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-benzyl-3-formyl-1h-indazole-4-carboxylate is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-benzyl-3-formyl-1h-indazole-4-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of benzylamine with ethyl 2-bromoacetate to form an intermediate, which is then cyclized to produce the indazole core. The formyl group is introduced via a Vilsmeier-Haack reaction using DMF and POCl3 .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Methyl 1-benzyl-3-carboxyl-1h-indazole-4-carboxylate.
Reduction: Methyl 1-benzyl-3-hydroxymethyl-1h-indazole-4-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 1-benzyl-3-formyl-1h-indazole-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Methyl 1-benzyl-3-formyl-1h-indazole-4-carboxylate is not fully elucidated but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The formyl group may participate in covalent bonding with nucleophilic sites on proteins, altering their function and leading to biological effects. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparaison Avec Des Composés Similaires
- Methyl 3-formyl-1H-indole-4-carboxylate
- Methyl 1H-indazole-3-carboxylate
- 1-Benzyl-3-formyl-1H-indazole
Comparison: Methyl 1-benzyl-3-formyl-1h-indazole-4-carboxylate is unique due to the presence of both a benzyl and formyl group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency or selectivity in certain applications, making it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C17H14N2O3 |
|---|---|
Poids moléculaire |
294.30 g/mol |
Nom IUPAC |
methyl 1-benzyl-3-formylindazole-4-carboxylate |
InChI |
InChI=1S/C17H14N2O3/c1-22-17(21)13-8-5-9-15-16(13)14(11-20)18-19(15)10-12-6-3-2-4-7-12/h2-9,11H,10H2,1H3 |
Clé InChI |
MWRFKJXUDKWAOC-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C2C(=CC=C1)N(N=C2C=O)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2-Phenylbenzo[d]oxazol-6-yl)boronic acid](/img/structure/B12959755.png)




![7-Bromopyrazolo[1,5-a]pyridin-2-ol](/img/structure/B12959784.png)







